4-Methoxy-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide
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Description
4-Methoxy-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide is a useful research compound. Its molecular formula is C22H18N2O2S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Agents
A study by Nomura et al. (1999) identified a series of benzamide derivatives as potential antidiabetic agents. While the specific compound is not directly mentioned, related structures within this research hint at the possibility of exploring similar compounds for diabetes treatment (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Alzheimer's Disease Treatment
Lee et al. (2018) developed a series of compounds demonstrating inhibitory selectivity against histone deacetylase 6 (HDAC6), which plays a role in the aggregation of tau proteins associated with Alzheimer's disease. These findings suggest a pathway to developing treatments for neurodegenerative diseases (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).
Antimicrobial Activity
Badne, Swamy, Bhosale, and Kuberkar (2011) synthesized a series of compounds based on the benzothiazole structure, demonstrating potential antimicrobial activity. This suggests the application of such compounds in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Liquid Crystals
Ha, Koh, Lee, Yeap, Lin, and Ong (2010) explored the synthesis of new liquid crystals with a benzothiazole core, indicating the use of benzothiazole derivatives in material science for creating liquid crystal displays (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-3-12-19-20(13-14)27-22(24-19)16-4-8-17(9-5-16)23-21(25)15-6-10-18(26-2)11-7-15/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJFZRYHDBUHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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